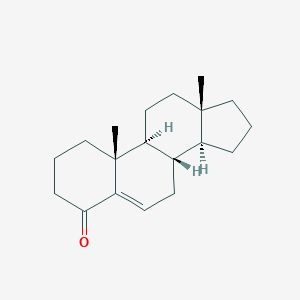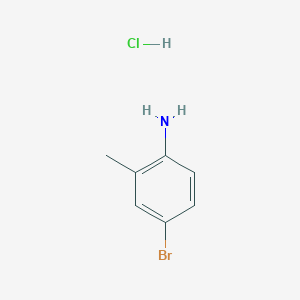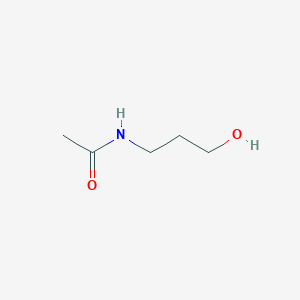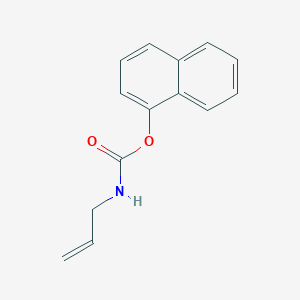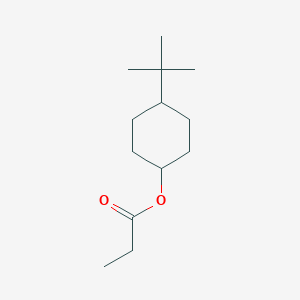
4-tert-Butylcyclohexyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylcyclohexyl propionate, commonly known as BCH or TBCP, is a fragrance ingredient widely used in the cosmetic and personal care industry. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. BCH is used in a variety of products, including perfumes, colognes, lotions, and shampoos, to provide a long-lasting scent.
作用機序
BCH works by binding to odor receptors in the nose, which triggers a response in the brain that is interpreted as a pleasant scent. It is a volatile organic compound, meaning that it evaporates quickly and can be detected by the nose even at low concentrations.
生化学的および生理学的効果
BCH has not been found to have any significant biochemical or physiological effects on the body. It is metabolized by the liver and excreted in the urine, and has a low potential for toxicity.
実験室実験の利点と制限
BCH is a useful ingredient in lab experiments that require a consistent and long-lasting scent. Its mild odor and low potential for toxicity make it a safe and reliable choice for use in cosmetics and personal care products. However, its volatility can make it difficult to control the concentration of the scent in the lab environment.
将来の方向性
There are several potential future directions for research on BCH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential for BCH to cause respiratory irritation or other adverse effects in humans. Additionally, research could be conducted on the potential for BCH to interact with other chemicals in cosmetic and personal care products, and the impact of these interactions on human health.
合成法
BCH can be synthesized through several methods, including esterification and Friedel-Crafts acylation. In the esterification process, tert-butanol and cyclohexyl propionic acid are reacted in the presence of a catalyst to form BCH. In the Friedel-Crafts acylation process, cyclohexyl propionic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst to form BCH.
科学的研究の応用
BCH has been the subject of numerous scientific studies due to its widespread use in the fragrance industry. One study investigated the potential for BCH to cause skin sensitization in humans. The study found that BCH did not cause skin sensitization in the tested population, indicating that it is a safe ingredient for use in cosmetics and personal care products.
特性
CAS番号 |
10411-93-5 |
|---|---|
製品名 |
4-tert-Butylcyclohexyl propionate |
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(4-tert-butylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChIキー |
QYJZYJNCDKAFJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
正規SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
その他のCAS番号 |
10411-95-7 68797-70-6 10411-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



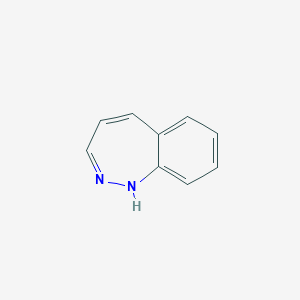
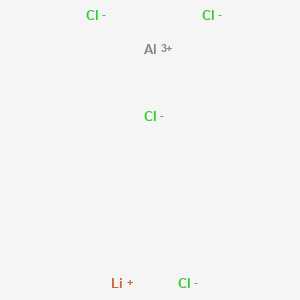
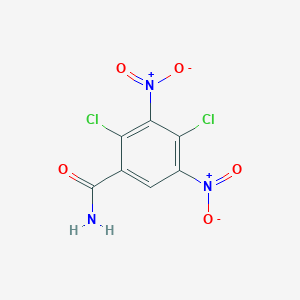
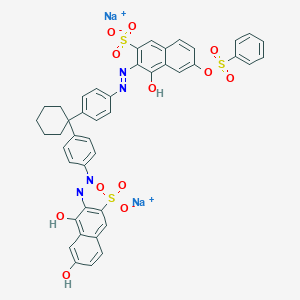
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
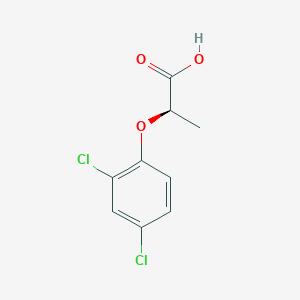
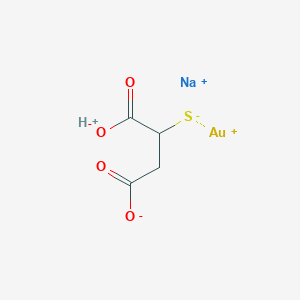
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
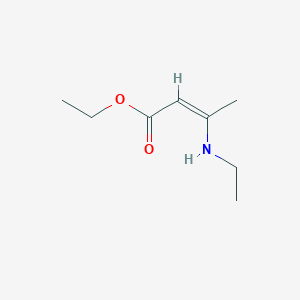
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
